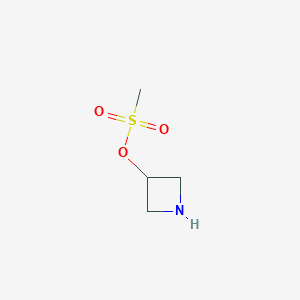![molecular formula C18H16N4O3 B3149443 4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 672914-30-6](/img/structure/B3149443.png)
4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one
Übersicht
Beschreibung
The compound “4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also contains a nitro group (-NO2) and a phenyl group (a ring of 6 carbon atoms, akin to benzene). The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement and bonding of its constituent groups. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The pyrrolidine ring could influence the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen
Molecular Structures and Interactions
Crystal Structures of Derivatives
Research by Gonçalves et al. (2011) analyzed the crystal structures of related compounds, highlighting the different conformations and intermolecular interactions, such as C—H···F, C—H···O(nitro), and π···π-stacking interactions (Gonçalves et al., 2011).
Synthesis and Structural Analysis
A study by Huang et al. (2017) on a similar compound discussed the synthesis of novel aromatic diamine monomers containing pyridine rings, pyrrolidine groups, and ether linkages, along with their structural characterization (Huang et al., 2017).
Synthetic Pathways and Chemical Reactions
Ring-Opening/Ring-Forming Protocol
Bianchi et al. (2003) explored a ring-opening/ring-forming protocol involving pyrrolidine and silver nitrate, leading to derivatives of ring-fused aromatic compounds (Bianchi et al., 2003).
Photochemistry of Derivatives
Fasani et al. (2006) investigated the photochemistry of nitrophenyldihydropyridines, which are chemically related to the compound , focusing on the intramolecular electron transfer and photodegradation processes (Fasani et al., 2006).
Synthesis of Pyrrolidines
A study by Żmigrodzka et al. (2022) examined the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, contributing to the understanding of pyrrolidine chemistry (Żmigrodzka et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrrolidine derivatives , this compound could potentially be studied for its biological activity and potential use in medicinal chemistry.
Eigenschaften
IUPAC Name |
4-(3-nitro-4-pyrrolidin-1-ylphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18-14-6-2-1-5-13(14)17(19-20-18)12-7-8-15(16(11-12)22(24)25)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLJERZGAKAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3149407.png)
![[3-(Isopropylthio)propyl]amine](/img/structure/B3149413.png)



![2-{1-[(Trifluoromethyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B3149458.png)